Tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(2+)

説明

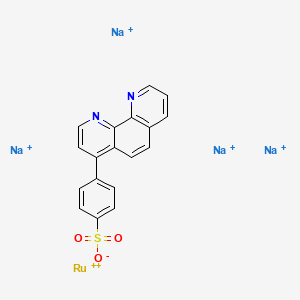

Tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(2+) is a luminescent indicator dye. It is known for its unique chemical structure and properties, making it valuable in various scientific research applications. The compound is characterized by its ability to emit light, which is utilized in various analytical and diagnostic techniques .

準備方法

The synthesis of Tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(2+) involves several steps. The primary synthetic route includes the reaction of 1,10-phenanthroline with benzenesulfonate under specific conditions to form the intermediate compound. This intermediate is then reacted with ruthenium(2+) to form the final product. The reaction conditions typically involve controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to maintain consistency and quality of the final product .

化学反応の分析

Tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(2+) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

For example, in oxidation reactions, the compound can form oxidized derivatives that may have different luminescent properties. In reduction reactions, the compound can be reduced to form different ruthenium complexes with varying degrees of luminescence .

科学的研究の応用

Tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(2+) has a wide range of scientific research applications. In chemistry, it is used as a luminescent probe for detecting various analytes. In biology, it is utilized in fluorescence microscopy and flow cytometry to label and track biological molecules. In medicine, the compound is used in diagnostic assays to detect specific biomarkers. In industry, it is employed in the development of luminescent materials for security and anti-counterfeiting applications .

作用機序

The mechanism of action of Tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(2+) involves its ability to emit light upon excitation. The compound absorbs light at a specific wavelength and then emits light at a different wavelength, a process known as fluorescence. This property is utilized in various analytical techniques to detect and quantify the presence of specific molecules. The molecular targets and pathways involved in its action depend on the specific application and the environment in which the compound is used .

類似化合物との比較

Tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(2+) is unique compared to other similar compounds due to its specific luminescent properties and chemical structure. Similar compounds include other ruthenium-based luminescent dyes, such as tris(2,2’-bipyridyl)ruthenium(2+) and tris(1,10-phenanthroline)ruthenium(2+). These compounds also exhibit luminescent properties but differ in their chemical structure and the specific wavelengths of light they emit .

生物活性

Tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(II) is a complex compound that combines ruthenium with a phenanthroline derivative. This compound has garnered attention in the field of medicinal chemistry, particularly in cancer therapy, due to its potential cytotoxic and apoptotic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical formula for Tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(II) is with a molecular weight of 1664.55 g/mol. It is characterized by its luminescent properties, making it useful as an indicator dye in various biological assays .

Ruthenium complexes are known to exhibit anticancer properties through multiple mechanisms:

- Cytotoxicity : Studies have shown that ruthenium complexes can induce cell death in cancer cells. For instance, complexes based on 1,10-phenanthroline have demonstrated significant cytotoxic effects against various cancer cell lines, including B16F10 melanoma cells .

- Induction of Apoptosis : The compound has been reported to increase levels of reactive oxygen species (ROS), leading to apoptosis. The annexin V/PI staining method has been utilized to confirm apoptotic cell death in treated cells .

- Cell Uptake and Internalization : Enhanced internalization of the compound into cancer cells has been observed, which correlates with increased fluorescence intensity and cytotoxicity .

Study 1: Cytotoxic Activity in B16F10 Cells

A recent study investigated the cytotoxic effects of various ruthenium(II) complexes on B16F10 melanoma cells. The results indicated that:

| Complex | Apoptotic Percentage (%) | ROS Levels |

|---|---|---|

| Control | 3.0 | Baseline |

| S1 | 12.5 | Elevated |

| S2 | 13.0 | Elevated |

| S3 | 14.0 | Elevated |

| S4 | 14.5 | Elevated |

| S5 | 14.9 | Highest |

This study concluded that the S5 complex exhibited the highest apoptotic percentage compared to controls, suggesting its potential as a therapeutic agent .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in the action of ruthenium complexes. The findings highlighted:

- Increased ROS production as a trigger for mitochondrial dysfunction.

- Activation of pro-apoptotic pathways leading to caspase activation.

The study emphasized the importance of understanding these mechanisms for optimizing therapeutic strategies using ruthenium complexes .

特性

IUPAC Name |

tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O3S.4Na.Ru/c21-24(22,23)14-6-3-12(4-7-14)15-9-11-20-18-16(15)8-5-13-2-1-10-19-17(13)18;;;;;/h1-11H,(H,21,22,23);;;;;/q;4*+1;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJVCLPEDWPHNS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC=CC(=C3C=C2)C4=CC=C(C=C4)S(=O)(=O)[O-])N=C1.[Na+].[Na+].[Na+].[Na+].[Ru+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N2Na4O3RuS+5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30849489 | |

| Record name | tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(2+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301206-84-8 | |

| Record name | tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(2+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。